Nor neostigmine-d6

Bioanalysis Pharmacokinetics GC-MS

Nor neostigmine-d6 (CAS 2470126-73-7) is a deuterium-labeled analog of neostigmine, a cholinesterase inhibitor. It is a stable isotope-labeled compound (SIL), specifically containing six deuterium atoms in place of six hydrogen atoms.

Molecular Formula C11H16N2O2
Molecular Weight 214.29 g/mol
Cat. No. B12426464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNor neostigmine-d6
Molecular FormulaC11H16N2O2
Molecular Weight214.29 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=CC=C1)OC(=O)N(C)C
InChIInChI=1S/C11H16N2O2/c1-12(2)9-6-5-7-10(8-9)15-11(14)13(3)4/h5-8H,1-4H3/i1D3,2D3
InChIKeyFWNHTEHWJKUVPG-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nor Neostigmine-d6 Procurement Guide: Technical Specifications and Analytical Applications


Nor neostigmine-d6 (CAS 2470126-73-7) is a deuterium-labeled analog of neostigmine, a cholinesterase inhibitor. It is a stable isotope-labeled compound (SIL), specifically containing six deuterium atoms in place of six hydrogen atoms . This compound is not intended for therapeutic use but serves as a critical analytical tool, primarily as an internal standard (IS) for quantitative mass spectrometry (MS) methods . As a labeled form of the neostigmine metabolite 'nor neostigmine,' it is also classified as Neostigmine Bromide EP Impurity C-D6 [1]. Its primary role is to enable precise and accurate quantification of neostigmine and its metabolites in complex biological matrices [2].

Why Unlabeled or Alternative Internal Standards Compromise Neostigmine Assay Accuracy


Substituting nor neostigmine-d6 with an unlabeled analog or a structurally similar but non-identical internal standard introduces significant analytical risk. The use of a stable isotope-labeled internal standard (SIL-IS) like nor neostigmine-d6 is critical for correcting matrix effects, recovery losses, and instrument variability in LC-MS/MS and GC-MS methods . A non-isotopic standard will not co-elute with the target analyte (neostigmine or nor-neostigmine) and thus cannot accurately correct for ion suppression or enhancement, a known source of error in bioanalysis [1]. Furthermore, the in vitro metabolism of neostigmine in plasma necessitates the immediate addition of a stable, non-metabolizable internal standard to prevent ex vivo degradation of the analyte, a requirement that only a deuterated analog can reliably fulfill [2].

Nor Neostigmine-d6 Evidence-Based Differentiation: Comparative Data vs. Analogs


Method Sensitivity: Deuterated (d6) Internal Standard Enables Low ng/mL Quantitation

The use of deuterated (d6) neostigmine as an internal standard in a GC-MS method enabled a limit of quantitation (LOQ) of 1 ng/mL for neostigmine in human plasma [1]. This level of sensitivity was critical for tracking the compound's rapid elimination and low oral bioavailability. Methods relying on less sophisticated detection or non-optimized internal standards may not achieve this sensitivity [1].

Bioanalysis Pharmacokinetics GC-MS Neostigmine

Method Selectivity: d6-IS Corrects for Ex Vivo Plasma Metabolism

Neostigmine was found to be metabolized in human plasma in vitro [1]. To prevent this ex vivo degradation from confounding the analytical results, deuterated (d6) neostigmine (the internal standard) must be added immediately to the plasma sample [1]. This step is essential for accurately measuring the true in vivo concentration. An unlabeled internal standard or a structural analog would not allow for the separate tracking of ex vivo degradation versus in vivo metabolism.

Sample Stability Metabolism LC-MS GC-MS

Molecular Identity: Precise Mass Shift (d6) vs. Unlabeled Nor Neostigmine

Nor neostigmine-d6 is the deuterium-labeled form of nor neostigmine . The incorporation of six deuterium atoms results in a nominal mass shift of +6 Da compared to the unlabeled analyte (nor neostigmine) [1]. This mass difference is sufficient to separate the internal standard signal from the analyte signal in a mass spectrometer while ensuring near-identical physicochemical properties for co-elution . This is a direct, quantifiable advantage over using a non-isotopic or a d3-labeled analog, which may not provide adequate mass separation or co-elution characteristics.

Mass Spectrometry Isotopic Purity Internal Standard

High-Impact Procurement Scenarios for Nor Neostigmine-d6


Quantitative Bioanalysis of Neostigmine in Pharmacokinetic Studies

Nor neostigmine-d6 is the definitive internal standard for developing and validating LC-MS/MS or GC-MS methods to quantify neostigmine in plasma, serum, or urine. Its use is mandated by bioanalytical regulatory guidelines (e.g., FDA, EMA) for robust data . This is essential for studies investigating the highly variable pharmacokinetics of neostigmine, where plasma concentrations can differ up to forty-fold between patients on the same dose [1].

Ensuring Sample Integrity in Metabolically Active Matrices

Given the documented in vitro metabolism of neostigmine in plasma, procurement of nor neostigmine-d6 is essential for laboratories handling clinical samples. Adding this specific deuterated IS immediately upon collection is the only validated method to halt ex vivo degradation and ensure the measured drug concentration reflects the true in vivo value, thereby safeguarding the accuracy of clinical trial data [1].

Pharmaceutical Quality Control (QC) and Impurity Profiling

As Neostigmine Bromide EP Impurity C-D6, this compound is a required reference standard for pharmaceutical manufacturers performing QC release testing, stability studies, and impurity profiling of neostigmine drug substance and drug product [2]. It is used to identify and quantify the 'nor neostigmine' impurity according to pharmacopeial monographs, ensuring compliance with regulatory specifications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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